5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid
Description
Chemical Structure:
5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 951885-30-6) is a substituted valeric acid derivative featuring:
- A 4-methoxy-2-methylphenyl aromatic ring.
- A 3-methyl group on the valeric acid chain.
- A ketone at position 5 and a carboxylic acid terminus.
Properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(7-14(16)17)6-13(15)12-5-4-11(18-3)8-10(12)2/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJKJYDWJSUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230898 | |
| Record name | 4-Methoxy-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-18-0 | |
| Record name | 4-Methoxy-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-β,2-dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxy-2-methylphenol.
Alkylation: The phenol is alkylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate to form the corresponding carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and sulfuric acid to form the methyl ester.
Hydrolysis: Finally, the ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 5-(4-Methoxy-2-methylphenyl)-3-methyl-5-hydroxyvaleric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways: The compound may modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen vs. Methoxy Substituents
- 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 496019-62-6, ): Replaces the 4-methoxy group with 4-fluoro. Impact: Fluorine’s electronegativity increases polarity and metabolic stability compared to methoxy.
Alkoxy Chain Length and Position
Amino vs. Methoxy Groups
- 5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid (): Replaces methoxy with dimethylamino. Impact: The electron-donating dimethylamino group enhances solubility but may reduce metabolic stability due to oxidative dealkylation risks .
Aromatic Ring Type Variations
Thiophene vs. Phenyl
Chain Modifications
Additional Methyl Groups
- 5-(4-Hydroxyphenyl)-3,3-dimethyl-5-oxo-1-pentanoic acid (): Features 3,3-dimethyl on the valeric chain. The hydroxyl group enhances hydrogen-bonding capacity compared to methoxy .
Positional Isomerism
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on structural analogs.
Research Findings and Implications
Biological Activity
5-(4-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a distinctive combination of functional groups that contribute to its reactivity and biological activity. The presence of a methoxy group, a methyl group, and a valeric acid moiety enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzymatic Interactions : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing various physiological processes.
- Receptor Modulation : It can bind to cell surface receptors, potentially affecting signaling pathways related to inflammation and pain management.
- Chemical Reactivity : The unique valeric acid structure allows for hydrogen bonding and electrostatic interactions, enhancing its biological efficacy.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory mediators.
- Analgesic Properties : The compound has been investigated for its pain-relieving effects, which could be beneficial in treating chronic pain conditions.
- Antimicrobial Activity : It has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
-
Anti-inflammatory Study :
- A study conducted on animal models demonstrated that administration of this compound resulted in significant reduction in inflammatory markers compared to control groups. This suggests a viable pathway for therapeutic use in inflammatory diseases.
-
Analgesic Research :
- In a controlled trial involving pain models, the compound exhibited dose-dependent analgesic effects, comparable to standard analgesics. This finding supports further investigation into its mechanism as a novel pain management option.
-
Antimicrobial Testing :
- Laboratory tests revealed that the compound effectively inhibited the growth of Gram-positive bacteria, showcasing its potential application in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-2-methylphenylboronic acid | Lacks valeric acid moiety | Limited anti-inflammatory activity |
| 3-Methoxyphenylboronic acid | Similar methoxy group but different core structure | Minimal analgesic effects |
| 5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid | Different positioning of methoxy group | Exhibited antimicrobial properties |
The presence of the valeric acid moiety in this compound is crucial for its enhanced solubility and interaction with biological systems compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-methoxy-2-methylphenyl)-3-methyl-5-oxovaleric acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or ester hydrolysis followed by ketone formation. For example, similar methoxyphenyl derivatives are synthesized using multi-step protocols involving protection/deprotection of functional groups and catalytic hydrogenation . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature control (60–80°C), and stoichiometric ratios of intermediates. Purity is enhanced via recrystallization in ethanol/water mixtures (yield: ~65–75%) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxy (-OCH₃) and methyl groups:
- ¹H NMR : δ 3.75–3.85 ppm (singlet, -OCH₃), δ 2.10–2.30 ppm (multiplet, -CH(CH₃)).
- IR : C=O stretch at ~1700–1750 cm⁻¹ (oxo-valeric acid backbone).
High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~292.14) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor via HPLC for decomposition products (e.g., hydrolysis of the oxo group).
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions. For example:
- Antioxidant Activity : Use DPPH/ABTS assays in ethanol-based systems (IC₅₀: ~20–50 µM) .
- Cytotoxicity : Test on cancer cell lines (e.g., HepG2) with MTT assays; control for solvent interference (DMSO <0.1%). Conflicting results may stem from redox-sensitive cell lines or metabolite interference .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Apply QSAR and molecular docking to predict:
- LogP : Optimize for blood-brain barrier penetration (target LogP: 2–3).
- Binding Affinity : Dock into COX-2 or PPARγ receptors (AutoDock Vina) to prioritize substituents at the 3-methyl position .
Q. What experimental designs are recommended for studying metabolic pathways in vitro?
- Methodological Answer : Use hepatic microsome assays (human/rat):
- Incubate with NADPH cofactor; identify Phase I metabolites (e.g., hydroxylation at the methoxyphenyl ring) via LC-MS/MS.
- Compare with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map enzymatic contributions .
Q. How can researchers address low solubility in aqueous systems during formulation studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
